rac-(2R,4S)-1-carbamoyl-4-hydroxypyrrolidine-2-carboxylic acid, trans
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Overview
Description
rac-(2R,4S)-1-carbamoyl-4-hydroxypyrrolidine-2-carboxylic acid, trans: is a chiral compound with significant importance in various fields of chemistry and biology. This compound is a derivative of pyrrolidine, featuring both carbamoyl and hydroxyl functional groups. Its unique stereochemistry, with the (2R,4S) configuration, makes it an interesting subject for research and application.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-(2R,4S)-1-carbamoyl-4-hydroxypyrrolidine-2-carboxylic acid, trans, can be achieved through several methods. One common approach involves the use of trans-4-hydroxyproline as a starting material. The synthesis typically involves the following steps:
Protection of the Hydroxyl Group: The hydroxyl group of trans-4-hydroxyproline is protected using a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group.
Formation of the Carbamoyl Group: The protected intermediate is then reacted with a carbamoylating agent, such as carbonyldiimidazole (CDI), to introduce the carbamoyl group.
Deprotection: The protecting group is removed to yield the final product, this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: rac-(2R,4S)-1-carbamoyl-4-hydroxypyrrolidine-2-carboxylic acid, trans, undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbamoyl group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of halides or alkyl derivatives.
Scientific Research Applications
rac-(2R,4S)-1-carbamoyl-4-hydroxypyrrolidine-2-carboxylic acid, trans, has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of rac-(2R,4S)-1-carbamoyl-4-hydroxypyrrolidine-2-carboxylic acid, trans, involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
- cis-(2R,4R)-1-carbamoyl-4-hydroxypyrrolidine-2-carboxylic acid
- cis-(2S,4S)-1-carbamoyl-4-hydroxypyrrolidine-2-carboxylic acid
- trans-4-hydroxyproline
Uniqueness: rac-(2R,4S)-1-carbamoyl-4-hydroxypyrrolidine-2-carboxylic acid, trans, is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. This configuration can influence its reactivity, binding affinity, and overall effectiveness in various applications.
Properties
CAS No. |
2382333-20-0 |
---|---|
Molecular Formula |
C6H10N2O4 |
Molecular Weight |
174.2 |
Purity |
95 |
Origin of Product |
United States |
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